molecular formula C22H13Cl2N3 B2597199 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-15-8

1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2597199
CAS No.: 932519-15-8
M. Wt: 390.27
InChI Key: JFSNVNPXAFOKFL-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic organic compound characterized by its unique structure, which includes two chlorophenyl groups attached to a pyrazoloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the chlorophenyl groups through electrophilic aromatic substitution reactions. Key reagents often include chlorinated anilines, quinoline derivatives, and suitable catalysts such as Lewis acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the chlorophenyl rings, enhancing the compound’s versatility.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline N-oxides, while reduction produces amines.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline has several notable applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Organic Synthesis: It acts as a precursor for the synthesis of more complex molecules, facilitating the development of new materials and drugs.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. For instance, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular processes that lead to disease progression.

Comparison with Similar Compounds

  • 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-Chlorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
  • 1-(3-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness: Compared to its analogs, 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the presence of two chlorophenyl groups, which can significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of electronic materials and as a pharmacophore in drug design.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(4-chlorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2N3/c23-15-10-8-14(9-11-15)21-19-13-25-20-7-2-1-6-18(20)22(19)27(26-21)17-5-3-4-16(24)12-17/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSNVNPXAFOKFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)C(=NN3C4=CC(=CC=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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